
2,4-dichloro-1-naphthyl dimethylcarbamate
Overview
Description
2,4-dichloro-1-naphthyl dimethylcarbamate is an organic compound that belongs to the class of carbamate esters. It is characterized by the presence of a naphthalene ring substituted with two chlorine atoms at the 2 and 4 positions, and a dimethylcarbamate group attached to the 1 position. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1-naphthyl dimethylcarbamate typically involves the reaction of 2,4-dichloro-1-naphthol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
2,4-dichloro-1-naphthol+dimethylcarbamoyl chloride→2,4-dichloro-1-naphthyl dimethylcarbamate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-1-naphthyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2,4-dichloro-1-naphthoquinone.
Reduction: Formation of 2,4-dichloro-1,2-dihydronaphthol.
Substitution: Formation of various substituted naphthyl carbamates.
Scientific Research Applications
2,4-dichloro-1-naphthyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of pesticides and herbicides due to its insecticidal properties.
Mechanism of Action
The mechanism of action of 2,4-dichloro-1-naphthyl dimethylcarbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of the target organism.
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action.
Aldicarb: A more toxic carbamate insecticide.
Methomyl: Known for its high insecticidal activity.
Uniqueness
2,4-dichloro-1-naphthyl dimethylcarbamate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its stability and effectiveness as an insecticide compared to other carbamates.
Properties
IUPAC Name |
(2,4-dichloronaphthalen-1-yl) N,N-dimethylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-16(2)13(17)18-12-9-6-4-3-5-8(9)10(14)7-11(12)15/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEPJJIJIOQZPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C(C=C(C2=CC=CC=C21)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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